molecular formula C14H22N2 B11888600 1-tert-Butyl-3-methyl-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 927684-23-9

1-tert-Butyl-3-methyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B11888600
CAS No.: 927684-23-9
M. Wt: 218.34 g/mol
InChI Key: NMGJIWDLJBWIRH-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-methyl-1,2,3,4-tetrahydroquinolin-7-amine is a complex organic compound that belongs to the class of tetrahydroquinolines. This compound features a tert-butyl group, a methyl group, and an amine group attached to a tetrahydroquinoline backbone. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-3-methyl-1,2,3,4-tetrahydroquinolin-7-amine typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-3-methyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

1-(tert-Butyl)-3-methyl-1,2,3,4-tetrahydroquinolin-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-methyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butyl)-3-methyl-1,2,3,4-tetrahydroquinolin-7-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

927684-23-9

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-tert-butyl-3-methyl-3,4-dihydro-2H-quinolin-7-amine

InChI

InChI=1S/C14H22N2/c1-10-7-11-5-6-12(15)8-13(11)16(9-10)14(2,3)4/h5-6,8,10H,7,9,15H2,1-4H3

InChI Key

NMGJIWDLJBWIRH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=C(C=C2)N)N(C1)C(C)(C)C

Origin of Product

United States

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